6-Chloroquinolin-3-ol
Overview
Description
6-Chloroquinolin-3-ol is a chemical compound with the molecular formula C9H6ClNO . It is a white to yellow solid and is used for research purposes .
Molecular Structure Analysis
The molecular weight of 6-Chloroquinolin-3-ol is 179.6 g/mol . The molecular structure consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
6-Chloroquinolin-3-ol is a white to yellow solid . It has a molecular weight of 179.6 g/mol . It should be stored at 2-8°C, away from moisture .Scientific Research Applications
Synthesis and Structural Applications : The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are closely related to 6-Chloroquinolin-3-ol, is significant in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems. These compounds have various synthetic and biological applications (Hamama et al., 2018).
Antimicrobial and Antioxidant Properties : Novel quinoline derivatives, including those related to 6-Chloroquinolin-3-ol, exhibit significant antimicrobial activities against various bacterial and fungal species. Some compounds have also shown promising antioxidant properties (Tabassum et al., 2014).
Antituberculosis Activity : Cloxyquin, a derivative of 6-Chloroquinolin-3-ol, has demonstrated effective in vitro activities against Mycobacterium tuberculosis, including multidrug-resistant isolates (Hongmanee et al., 2006).
Cancer Research and Therapy : Chloroquinoline derivatives are being studied for their potential as cancer therapy agents. Research suggests that these compounds can sensitize cancer cells to existing treatments, making them more effective and specific (Solomon & Lee, 2009).
Enzyme Inhibition : Chloroquinoline-based compounds have been synthesized and evaluated as potential human AKT1 inhibitors, which could have implications in preventing complications of cancers (Ghanei et al., 2016).
Antioxidant and Anti-diabetic Properties : Chloroquinoline derivatives have shown promising antioxidant activity, which can reduce high glucose levels, suggesting potential anti-diabetic applications (Murugavel et al., 2017).
Electroanalytical Studies : The electrochemical behavior of 6-chloroquinoline has been studied in various solutions, providing insights into the reduction mechanisms of these compounds, which is essential for their applications in synthesis and analysis (Fujinaga & Takaoka, 1968).
Therapeutic Applications in Infectious Diseases : Chloroquine, a compound structurally related to 6-Chloroquinolin-3-ol, has been repurposed for various infectious and non-infectious diseases due to its unique biochemical properties (Njaria et al., 2015).
Safety And Hazards
Future Directions
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, there is potential for future research and development involving 6-Chloroquinolin-3-ol and related compounds.
properties
IUPAC Name |
6-chloroquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWZESBCDHKSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734836 | |
Record name | 6-Chloroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-3-ol | |
CAS RN |
860232-96-8 | |
Record name | 6-Chloroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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